molecular formula C8H5F3O2 B13716462 4-(trifluoromethyl)(1,3,4,5,6-13C5)cyclohexa-1,3,5-triene-1-carboxylic acid

4-(trifluoromethyl)(1,3,4,5,6-13C5)cyclohexa-1,3,5-triene-1-carboxylic acid

Cat. No.: B13716462
M. Wt: 196.08 g/mol
InChI Key: SWKPKONEIZGROQ-FJYIEFNNSA-N
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Description

4-(trifluoromethyl)(1,3,4,5,6-13C5)cyclohexa-1,3,5-triene-1-carboxylic acid is a compound characterized by the presence of a trifluoromethyl group attached to a cyclohexa-1,3,5-triene ring, which is further substituted with a carboxylic acid group. The compound is notable for its isotopic labeling with carbon-13 at positions 1, 3, 4, 5, and 6, making it useful in various scientific studies, particularly in nuclear magnetic resonance (NMR) spectroscopy.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the use of trifluoromethylation reactions, where a trifluoromethylating agent such as trifluoromethyl iodide is reacted with a suitable precursor under specific conditions .

Industrial Production Methods

Industrial production of this compound may involve large-scale trifluoromethylation processes, often utilizing catalysts to enhance the efficiency and yield of the reaction. The isotopic labeling with carbon-13 is achieved through the use of carbon-13 enriched precursors, which are incorporated into the final product during the synthesis .

Chemical Reactions Analysis

Types of Reactions

4-(trifluoromethyl)(1,3,4,5,6-13C5)cyclohexa-1,3,5-triene-1-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled conditions to ensure the desired product formation .

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the carboxylic acid group may yield corresponding ketones or aldehydes, while substitution reactions can lead to a variety of substituted cyclohexa-1,3,5-triene derivatives .

Scientific Research Applications

4-(trifluoromethyl)(1,3,4,5,6-13C5)cyclohexa-1,3,5-triene-1-carboxylic acid has several scientific research applications:

    Chemistry: Used as a model compound in studies involving trifluoromethylation and isotopic labeling.

    Biology: Employed in NMR spectroscopy to study biological molecules and their interactions.

    Medicine: Investigated for its potential therapeutic properties and as a tracer in metabolic studies.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-(trifluoromethyl)(1,3,4,5,6-13C5)cyclohexa-1,3,5-triene-1-carboxylic acid involves its interaction with molecular targets through its functional groups. The trifluoromethyl group can enhance the compound’s lipophilicity and stability, while the carboxylic acid group can participate in hydrogen bonding and other interactions. These properties make the compound useful in various biochemical and pharmacological studies .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(trifluoromethyl)(1,3,4,5,6-13C5)cyclohexa-1,3,5-triene-1-carboxylic acid is unique due to its isotopic labeling with carbon-13, which makes it particularly valuable in NMR spectroscopy and other analytical techniques. The presence of the trifluoromethyl group also imparts distinct chemical and physical properties that differentiate it from other similar compounds .

Properties

Molecular Formula

C8H5F3O2

Molecular Weight

196.08 g/mol

IUPAC Name

4-(trifluoromethyl)(1,3,4,5,6-13C5)cyclohexa-1,3,5-triene-1-carboxylic acid

InChI

InChI=1S/C8H5F3O2/c9-8(10,11)6-3-1-5(2-4-6)7(12)13/h1-4H,(H,12,13)/i1+1,3+1,4+1,5+1,6+1,7+1

InChI Key

SWKPKONEIZGROQ-FJYIEFNNSA-N

Isomeric SMILES

C1=[13C]([13CH]=[13CH][13C](=[13CH]1)C(F)(F)F)[13C](=O)O

Canonical SMILES

C1=CC(=CC=C1C(=O)O)C(F)(F)F

Origin of Product

United States

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